Di-m-tolylamine
Overview
Description
Di-m-tolylamine, also known as 3,3’-Dimethyldiphenylamine, is a reagent used in comparative studies of the analgesic and anti-inflammatory properties of N-phenylanthranilic acids and mefenamic acid, and the anti-parasitic activities of some substituted diphenylamines .
Synthesis Analysis
Di-m-tolylamine can be synthesized through direct catalytic nitrogenation using N2 as the nitrogen source in a one-pot/two-step protocol . Another method involves an external chemical oxidant-free electrooxidative C–H/N–H cross-coupling between electron-rich arenes and diarylamine derivatives .Molecular Structure Analysis
The molecular formula of Di-m-tolylamine is C14H15N . Its InChI code is 1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 . The molecular weight is 197.28 g/mol .Chemical Reactions Analysis
Di-m-tolylamine can undergo amination reactions under corona discharge conditions with N2 gas as the nitrogen source . It can also participate in electrooxidative para-selective C–H/N–H cross-coupling with hydrogen evolution to synthesize triarylamine derivatives .Physical And Chemical Properties Analysis
Di-m-tolylamine is a liquid at room temperature . It has a molecular weight of 197.27 g/mol . Its exact mass is 197.120449483 g/mol and its monoisotopic mass is 197.120449483 g/mol .Scientific Research Applications
Electronic Properties and Hole Trapping
- Di-m-tolylamine has been studied in the context of electronic properties, specifically its role in hole trapping in materials like poly(styrene). Research has shown that the presence of di-m-tolylamine affects hole mobilities and trap depths in these materials, making it relevant in the field of electronic and material science (Borsenberger, Gruenbaum, Wolf, & Bässler, 1998).
Photolysis and Thermal Cyclization
- Di-m-tolylamine has been a subject of study in photolysis and thermal cyclization processes. For example, research involving the photolysis of di-m-tolylamine in petroleum ether and its gas-phase thermolysis at high temperatures has been conducted. These studies are important for understanding the chemical behavior and transformation of di-m-tolylamine under different conditions (Wentrup & Gaugaz, 1971).
Hole Transport in Molecularly Doped Polymers
- The impact of di-m-tolylamine on hole transport in molecularly doped polymers has been extensively investigated. Such studies are crucial for the development of advanced materials with specific electronic properties. Di-m-tolylamine's role in affecting the mobilities and transport properties in these polymers contributes to our understanding of polymer physics and material science (Borsenberger, Gruenbaum, Lin, & Visser, 1997).
Synthesis of Isotopically Labeled Tri-p-tolylamine
- Research into the synthesis of isotopically labeled tri-p-tolylamines, which includes di-m-tolylamine, has been carried out. This work is significant for creating specific isotopic forms of these compounds for various scientific applications, such as in material science or chemical tracing studies (Kesling, Söderberg, & Gullion, 2000).
Bimolecular Cyclization Studies
- Di-m-tolylamine has been studied for its role in bimolecular cyclization reactions. Such research is important in understanding complex chemical reactions and mechanisms, which can be applied in synthetic chemistry and materials science (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Application in Polymer Technology
- The influence of di-m-tolylamine on the properties of polymers, such as poly(styrene), is a subject of research. Understanding how di-m-tolylamine interacts and modifies polymer properties is crucial for developing new materials with tailored characteristics for technological applications (Borsenberger, Gruenbaum, Magin, Schildkraut, & Visser, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVPIIWMONJVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426804 | |
Record name | Di-m-tolylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-m-tolylamine | |
CAS RN |
626-13-1 | |
Record name | Di-m-tolylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m,m'-Ditolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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